REACTION_CXSMILES
|
[C:1]([C:3]1[C:4]([CH3:16])=[CH:5][C:6]([NH:9]C(=O)C(C)(C)C)=[N:7][CH:8]=1)#[CH:2]>[OH-].[Na+]>[NH2:9][C:6]1[CH:5]=[C:4]([CH3:16])[C:3]([C:1]#[CH:2])=[CH:8][N:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C(#C)C=1C(=CC(=NC1)NC(C(C)(C)C)=O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a tan solid
|
Type
|
CUSTOM
|
Details
|
The title compound was purified by silica gel chromatography
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC=C(C(=C1)C)C#C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |